Methylisopelletierine
Overview
Description
Biosynthesis of Methylisopelletierine
The biosynthesis of N-methylpelletierine, a compound closely related to methylisopelletierine, has been studied in excised shoots of Sedum sarmentosum. The research indicates that the piperidine nucleus of the alkaloid is derived from lysine, which is incorporated through nonsymmetrical intermediates, likely including δ-amino-α-ketocaproic acid and Δ1-piperideine-2-carboxylic acid. The propanone side-chain is believed to originate from acetate, although direct incorporation of a three-carbon unit from acetoacetate was not demonstrated .
Synthesis Analysis of Methylisopelletierine
A novel synthesis method for methylisopelletierine has been developed through the action of dimethyl sulphate on 1-(2-pyridyl)-propanone-2. This process yields a quaternary N-methylpyridinium salt, which upon partial hydrogenation produces methylisopelletierine with a 47% yield based on α-picolylmethylketone .
Molecular Structure Analysis
Stereoisomeric N-methylgranatolines have been studied, suggesting that the N-methyl-granatoline obtained by the reduction of pseudopelletierine is sterically related to pseudotropanol. Conversely, the isomeric N-methylgranatoline produced by catalytic hydrogenation shares the same steric configuration as tropanol. This research provides insight into the molecular structure and stereochemistry of compounds related to methylisopelletierine .
Chemical Reactions Analysis
The synthesis of pseudopelletierine, a compound structurally related to methylisopelletierine, involves a Dieckmann type condensation of the diethyl ester of lobelinic acid to yield carbethoxy-pseudopelletierine. Subsequent hydrolysis and decarboxylation produce pseudopelletierine. This synthesis pathway includes several new compounds and provides a foundation for understanding the chemical reactions that may be applicable to methylisopelletierine .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of methylisopelletierine are not detailed in the provided papers, the studies on related compounds such as N-methylpelletierine and pseudopelletierine offer indirect insights. The biosynthesis and synthetic pathways suggest that methylisopelletierine likely shares similar properties with these compounds, such as the presence of a piperidine nucleus and a propanone side-chain, which could influence its physical state, solubility, and reactivity .
Scientific Research Applications
Biosynthesis in Plants
- Methylisopelletierine is involved in the biosynthesis of various alkaloids in plants such as Punica granatum and Withania somnifera. It is derived from lysine and acetate, serving as a precursor for other compounds like pseudopelletierine and anaferine (Keogh & O'donovan, 1970).
Alkaloid Activity
- As an alkaloid of Punica granatum, methylisopelletierine, along with isopelletierine and ψ-pelletierine, exhibits activity against liver flukes. Isopelletierine is the most active among these, indicating that methylisopelletierine contributes to the anthelmintic activity of Punica granatum extracts (Wibaut & Hollstein, 1957).
Chemical Synthesis
- Methylisopelletierine has been synthesized chemically, such as by the action of dimethyl sulfate on 1-(2-pyridyl)-propanone-2, providing insights into its chemical structure and potential for synthesis in laboratory settings (Wibaut & Kloppenburg, 2010).
Molecular Structure Analysis
- Advanced techniques like rotational spectroscopy have been used to investigate the conformational equilibrium and structural properties of related alkaloids, which can enhance understanding of methylisopelletierine’s molecular behavior (Vallejo-López et al., 2017).
Pharmaceutical Potential
- Virtual screening of compounds from Punica granatum, including methylisopelletierine, for the kinase domain of Human HER2, suggests potential therapeutic applications in treating colon cancer (Chellam, 2015).
Bioactive Compounds Identification
- Techniques like high-resolution mass spectrometry have been employed for rapid in situ identification of bioactive compounds, including methylisopelletierine, in plants, which is vital for exploring its bioactive properties (Chang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(1-methylpiperidin-2-yl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(11)7-9-5-3-4-6-10(9)2/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHJMEIBGDDCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940208 | |
Record name | 1-(1-Methylpiperidin-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylisopelletierine | |
CAS RN |
18747-42-7 | |
Record name | N-Methylisopelletierine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018747427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1-Methylpiperidin-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLISOPELLETIERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A42OMR1WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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